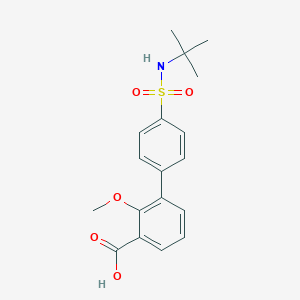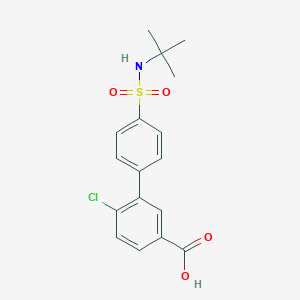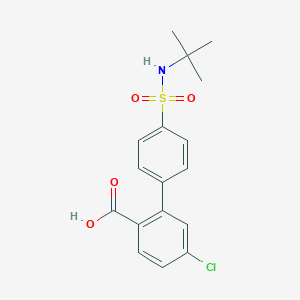
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% (2-FBA-95) is an organic compound belonging to the class of sulfamoylphenyl fluoro benzoic acids. It is a colorless solid that can be isolated from a variety of sources in the environment. As a sulfamoylphenyl fluoro benzoic acid, it is an important intermediate in chemical synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a sulfamoylphenyl fluoro benzoic acid, which means that it is an acidic compound. It is believed to act as a proton donor, donating protons to the target molecule. This allows the target molecule to undergo a variety of chemical reactions, such as nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of this enzyme may lead to reduced inflammation and pain. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been found to have an antioxidant effect, which may protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and can be safely handled in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a relatively weak acid, so it may not be suitable for some laboratory experiments.
Direcciones Futuras
The potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% are vast and far-reaching. Future research could focus on the development of new synthetic routes for the production of this compound, as well as its use in the synthesis of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%, as well as its potential use as a therapeutic agent. Finally, further research could be done to explore the potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% in the agrochemical and polymer industries.
Métodos De Síntesis
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-t-butylbenzoic acid and 4-t-butylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the desired product. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the reactants and the organic phase containing the product. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired yield.
Aplicaciones Científicas De Investigación
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been used as a starting material in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOIYRSUPPETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














